molecular formula C8H10N2O2S B099322 2-(Phenylsulfinyl)Acetamidoxime CAS No. 17665-59-7

2-(Phenylsulfinyl)Acetamidoxime

Cat. No. B099322
CAS RN: 17665-59-7
M. Wt: 198.24 g/mol
InChI Key: TVKYGAOWCSLWRX-UHFFFAOYSA-N
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Description

“2-(Phenylsulfinyl)Acetamidoxime” is a chemical compound with the molecular formula C8H10N2O2S . It has a molecular weight of 198.24 g/mol . The compound is also known by other names such as “(Z)-N’-Hydroxy-2-(phenylsulfinyl)acetimidamide” and "Ethanimidamide, N-hydroxy-2-(phenylsulfinyl)-" .


Molecular Structure Analysis

The compound contains a total of 23 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 sulfoxide .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 94.9 Ų, a heavy atom count of 13, and a complexity of 212 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Proteomics Research

2-(Phenylsulfinyl)Acetamidoxime is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, as well as in the development of new diagnostic methods.

Enantioseparations in Thin-Layer Chromatography

The compound has been used in thin-layer chromatography enantioseparations on chiral stationary phases . Enantioseparation is the separation of enantiomers - molecules that are mirror images of each other. This is particularly important in the pharmaceutical industry, as different enantiomers of a drug can have different biological activities.

Development of Chiral Chromatographic Methods

The compound’s unique structure could potentially be used in the development of chiral chromatographic methods for the control of enantiomeric purity . This is crucial in the pharmaceutical industry, where the purity of a drug can significantly impact its efficacy and safety.

Investigation of Polar Interactions

The acetamidoxime moiety in the compound indicates a significant and positive effect on enantioresolution, probably owing to strong polar interactions between the compound and the solute . This could be useful in studying polar interactions in various chemical processes.

Mechanism of Action

Oximes and amidoximes, like “2-(Phenylsulfinyl)Acetamidoxime”, have gained high interest due to their ability to release nitric oxide (NO). The oxidation of these compounds can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-(benzenesulfinyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-8(10-11)6-13(12)7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKYGAOWCSLWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfinyl)Acetamidoxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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